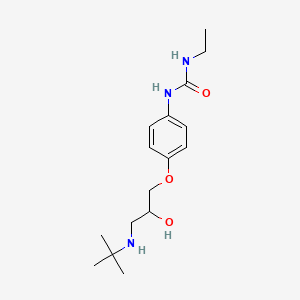
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N'-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxypropoxy group, and an ethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea typically involves multiple steps. One common method includes the reaction of 4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)aniline with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group may yield ketones, while nitration of the aromatic ring can produce nitro derivatives.
Scientific Research Applications
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea exerts its effects involves interactions with specific molecular targets. The hydroxypropoxy group may interact with enzymes or receptors, altering their activity. The tert-butyl group can influence the compound’s hydrophobicity and its ability to cross cell membranes. The ethylurea moiety may participate in hydrogen bonding with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1,1-Dimethylethyl)phenyl)methyl-3-pyridine-1-oxide sulfonamide
- Acetamide, N-[4-(1,1-dimethylethyl)phenyl]-
Uniqueness
N-(4-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N’-ethylurea is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
38649-69-3 |
|---|---|
Molecular Formula |
C16H27N3O3 |
Molecular Weight |
309.40 g/mol |
IUPAC Name |
1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-ethylurea |
InChI |
InChI=1S/C16H27N3O3/c1-5-17-15(21)19-12-6-8-14(9-7-12)22-11-13(20)10-18-16(2,3)4/h6-9,13,18,20H,5,10-11H2,1-4H3,(H2,17,19,21) |
InChI Key |
ZGESGEQWQQQWGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)OCC(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















